1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Description

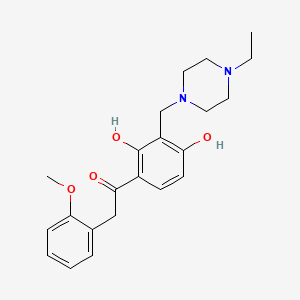

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a polyfunctional aromatic ketone characterized by a 2,4-dihydroxyphenyl group linked to a 4-ethylpiperazine moiety via a methyl bridge and a 2-methoxyphenyl ethanone substituent. The 2-methoxyphenyl group likely modulates electronic and steric interactions, influencing receptor binding or metabolic stability .

Properties

IUPAC Name |

1-[3-[(4-ethylpiperazin-1-yl)methyl]-2,4-dihydroxyphenyl]-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-3-23-10-12-24(13-11-23)15-18-19(25)9-8-17(22(18)27)20(26)14-16-6-4-5-7-21(16)28-2/h4-9,25,27H,3,10-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGZHTCAGMDNAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC(=C2O)C(=O)CC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Ethylpiperazin-1-yl)methyl)-2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C30H34N2O4

- Molecular Weight : 482.61 g/mol

The structure includes a piperazine moiety, which is commonly associated with various pharmacological activities, including antitumor and neuroprotective effects.

Anticancer Properties

Research has indicated that compounds containing piperazine and hydroxyphenyl groups exhibit significant anticancer activity. A study evaluating derivatives similar to our compound demonstrated potent antiproliferative effects against multiple cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The compound's IC50 values were notably low, indicating high efficacy in inhibiting cell growth.

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through mitochondrial pathways. Key findings include:

- Mitochondrial Dysfunction : Treatment with the compound resulted in a significant loss of mitochondrial membrane potential, a hallmark of early apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels were observed post-treatment, indicating oxidative stress as a contributing factor to cell death.

- Caspase Activation : The activation of caspase-3 was noted, further confirming the apoptotic pathway involvement.

Study on Antiproliferative Effects

In a comprehensive study published in the Journal of Medicinal Chemistry, a series of compounds similar to this compound were evaluated for their antiproliferative properties. The study highlighted that derivatives with specific substitutions on the piperazine ring exhibited enhanced biological activity.

Neuroprotective Effects

Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Comparison with Similar Compounds

Key Observations:

Piperazine Role: The 4-ethylpiperazine group in the target compound differentiates it from simpler hydroxyacetophenones (e.g., ). Piperazine rings improve water solubility and enable interactions with biological targets such as G-protein-coupled receptors or microbial enzymes .

Hydroxyl vs. Methoxy Groups: Dihydroxy substituents (2,4-dihydroxyphenyl) enhance hydrogen-bonding capacity, critical for antimicrobial activity, as seen in baishouwubenzophenone derivatives ().

Synthetic Flexibility : Analogous compounds are synthesized via Claisen-Schmidt condensations (), nucleophilic substitutions (), or piperazine-functionalization reactions (). The target compound likely requires a multi-step synthesis involving alkylation of piperazine and ketone coupling .

Pharmacological Activities

- Antimicrobial Activity : Piperazine-containing analogs (e.g., ) inhibit bacterial growth via disruption of cell membrane integrity or enzyme inhibition. The target compound’s dihydroxyphenyl group may synergize with piperazine to enhance efficacy against Gram-positive pathogens .

- Antifungal Potential: Dihydroxy-substituted ethanones () exhibit activity against Candida and Aspergillus species. The 2-methoxyphenyl group in the target compound could reduce toxicity while maintaining potency .

- Anticancer Applications: Metal complexes of dihydroxyphenyl ethanones () show cytotoxicity against cancer cell lines, suggesting the target compound could act as a chelating agent or apoptosis inducer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.